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Compound of Interest |

Compound Name: Mono(Ethyl-alanine) amidate
CAS No.: 912809-27-9
Cat. No.: B1679582
Get Quote
. J

Subject: Optimization of Nucleotide Delivery via Phosphoramidate Monoamidate Technology
Context: Antiviral & Anticancer Nucleotide Analog Development

Part 1: Executive Technical Summary

Mono(Ethyl-alanine) amidate refers to a specific ProTide (Pronucleotide) structural motif
designed to mask the anionic phosphate groups of nucleotide analogs. By neutralizing the
negative charge of the phosphate via a P-N bond (amidate) linked to an amino acid ester (L-
alanine ethyl ester), this moiety transforms hydrophilic nucleotides into lipophilic prodrugs
capable of passive membrane diffusion.

Unlike "bis-amidates" (which attach two amino acid groups) or simple esters, the mono-amidate
strategy typically pairs the amino acid ester with an aryl group (e.g., phenol). This asymmetry
introduces a chiral center at the phosphorus atom, necessitating rigorous stereochemical
control during synthesis to maximize catalytic activation by intracellular enzymes like Cathepsin
A and Hint1.

Core Chemical Identity
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e IUPAC Fragment: Ethyl (2S)-2-[[hydroxy(phenoxy)phosphoryllamino]propanoate (variable
depending on the leaving group).

o Key Components:
o L-Alanine Ethyl Ester: The "trigger" moiety recognized by intracellular esterases.

o Phosphoramidate Bond (P-N): A chemically stable bond in plasma that becomes labile

only after ester hydrolysis.
o P-Chirality: The phosphorus atom is chiral (

or

), significantly affecting metabolic processing rates.

Part 2: Mechanism of Action (The Self-Validating
System)

The efficacy of Mono(Ethyl-alanine) amidate relies on a "self-validating" metabolic cascade.
The molecule must remain stable in plasma (to prevent systemic toxicity) but rapidly degrade
inside the target cell. This selectivity is engineered through specific enzyme kinetics.

The Activation Pathway

The activation follows a strict chronological order. If any step fails (e.g., premature hydrolysis in
plasma), the system invalidates itself, leading to poor efficacy.

o Cellular Entry: The lipophilic ethyl ester and aryl group mask the phosphate charges,
allowing passive diffusion across the lipid bilayer.

e The Trigger (Ester Hydrolysis): Intracellular Cathepsin A (CatA) or Carboxylesterase 1
(CES1) hydrolyzes the ethyl ester to a carboxylic acid.

o Note: The choice of Ethyl (vs. Isopropyl or Methyl) modulates the rate of this hydrolysis.
Ethyl esters are generally hydrolyzed faster than isopropy! esters (used in Tenofovir
Alafenamide) but slower than methyl esters.
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e The Clock (Cyclization): The newly formed carboxylic acid nucleophilically attacks the
phosphorus, displacing the aryl (phenol) group. This forms an unstable five-membered cyclic
mixed anhydride.

o Spontaneous Hydrolysis: The ring opens via water attack, releasing the phenol and leaving
an unstable phosphoramidate metabolite.

» Payload Release (Hintl): The Histidine Triad Nucleotide-Binding Protein 1 (Hintl)
phosphoramidase cleaves the P-N bond, releasing the free nucleoside monophosphate
(which is then phosphorylated to the active triphosphate).

Pathway Visualization

The following diagram illustrates the critical "activation cascade" for a generic Mono(Ethyl-
alanine) amidate prodrug.

Intracellular Environment

1
! I
! 1
! |
Cathepsin A/ CES1 } Spontaneous Water Hydrolysis Hintl :
Ester Hydrolysis) Intermediate 1 Cyclization (-Phenal) o | Cyclic i (Ring Opening) Ir 2 (P-N Cleavage) > Active Drug |
\ (Carboxylic Acid) (Transient) (Ala-Nucleoside MP) (Nucleoside MP) I
! |
| |
[

Prodrug
(Mono-Amidate)

\4

Click to download full resolution via product page

Figure 1: The metabolic activation pathway of Mono(Ethyl-alanine) amidate prodrugs.[1] Red
arrows indicate enzymatic steps; dashed arrows indicate spontaneous chemical
rearrangements.

Part 3: Synthesis & Stereochemical Control

Synthesizing Mono(Ethyl-alanine) amidate requires precise control over the phosphorus
chirality. The

and

diastereomers often exhibit vastly different activation rates due to the stereoselectivity of
Cathepsin A and Hint1.
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Reagents and Precursors|2]

» Nucleophile: L-Alanine Ethyl Ester Hydrochloride (CAS 1115-59-9).[2]

o Quality Criticality: Must be enantiomerically pure (L-isomer). D-isomer contamination leads
to inactive prodrugs as human enzymes are stereospecific for L-amino acids.

» Phosphorylating Agent: Phenyl dichlorophosphate (or p-nitrophenyl analogs for better
leaving group ability).

e Base: Triethylamine or N-Methylimidazole (NMI) to scavenge HCI.

Synthetic Workflow (The Chlorophosphate Route)

This method is standard for generating the P-N bond.
o Formation of Phenyl-(Ethoxy-L-Alaninyl)-Chlorophosphate:

o Reaction of Phenyl dichlorophosphate with L-Alanine ethyl ester (1:1 stoichiometry) at
-78°C.

o Control: Low temperature is mandatory to prevent "bis-amidate” formation (double
substitution).

e Coupling to Nucleoside:
o The chlorophosphate intermediate reacts with the nucleoside's 5'-hydroxyl group.
o Catalyst: N-Methylimidazole (NMI) acts as a nucleophilic catalyst.

e Chiral Separation:

o The result is a mixture of diastereomers (

).

o Method: Preparative HPLC or fractional crystallization is required to isolate the biologically
more active isomer (often designated as Isomer A or B, e.g., GS-9131 Isomer A).
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Synthesis Diagram[2]
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Figure 2: Synthetic workflow for isolating pure Mono(Ethyl-alanine) amidate prodrugs.

Part 4: Pharmacokinetics & Comparative Analysis

The "Ethyl-alanine" moiety is a specific tuning of the ProTide technology. Below is a
comparison with other common moieties like Isopropyl-alanine (used in Sofosbuvir/TAF).
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Quantitative Comparison Table

Feature

Mono(Ethyl-
alanine)

Mono(lsopropyl-
alanine)

Impact on Drug
Design

Ester Hydrolysis Rate

Fast

Moderate/Slow

Ethyl is preferred
when rapid
intracellular activation
is needed, but may
suffer from lower
plasma stability

compared to

isopropyl.

Lipophilicity (LogP)

Moderate

High

Isopropyl derivatives
are more lipophilic,
potentially aiding
deeper tissue
penetration (e.qg.,

lymphoid tissue).

Enzyme Specificity

Cathepsin A/ CES1

Cathepsin A

Ethyl esters are
broader substrates;
Isopropyl esters are
highly specific for
Cathepsin A (crucial
for PBMC targeting).

Example Drug

GS-9131

(Investigational)

Sofosbuvir, Tenofovir

Alafenamide

GS-9131
demonstrated that
ethyl-alanine could
achieve 50-fold higher
activity than parent
nucleotide in specific

contexts [1].

Stability Data Interpretation

¢ Plasma Stability: Mono(Ethyl-alanine) amidates generally show half-lives (

© 2026 BenchChem. All rights reserved.

6/8

Tech Support


https://www.benchchem.com/product/b1679582/docs?utm_src=pdf-body#technical-guide-mono-ethyl-alanine-amidate-prodrug-architecture
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679582?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

) of >30 minutes in human plasma, sufficient for oral bioavailability.

Intracellular Accumulation: In PBMC (Peripheral Blood Mononuclear Cells), the ethyl-alanine
motif can drive intracellular triphosphate concentrations 50-100x higher than the parent
nucleoside [1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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